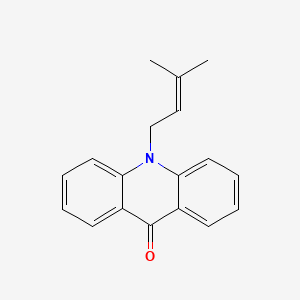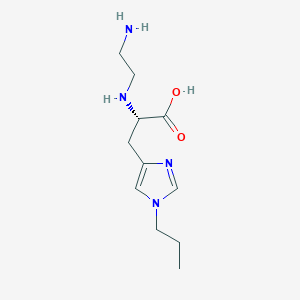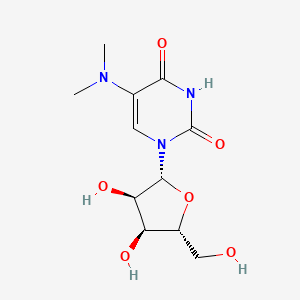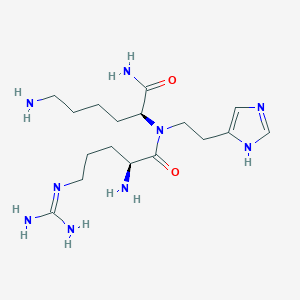
2-Amino-5-(3-((4-(4-(2-(chloromethyl)-1,3-dioxolan-2-yl)butyl)phenyl)amino)propyl)-6-methylpyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-(3-((4-(4-(2-(chloromethyl)-1,3-dioxolan-2-yl)butyl)phenyl)amino)propyl)-6-methylpyrimidin-4(3H)-one is a complex organic compound with a unique structure that includes a pyrimidinone core, a chloromethyl dioxolane moiety, and a substituted phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(3-((4-(4-(2-(chloromethyl)-1,3-dioxolan-2-yl)butyl)phenyl)amino)propyl)-6-methylpyrimidin-4(3H)-one typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Pyrimidinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrimidinone ring.
Introduction of the Chloromethyl Dioxolane Moiety: This is achieved through a nucleophilic substitution reaction where a chloromethyl group is introduced to the dioxolane ring.
Substitution on the Phenyl Ring: The phenyl ring is functionalized with the butyl and amino groups through a series of substitution reactions, often using reagents like alkyl halides and amines.
Final Coupling: The final step involves coupling the substituted phenyl ring with the pyrimidinone core under conditions that promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-5-(3-((4-(4-(2-(chloromethyl)-1,3-dioxolan-2-yl)butyl)phenyl)amino)propyl)-6-methylpyrimidin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized at the amino or methyl groups using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the pyrimidinone ring or the chloromethyl group, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, amines, thiols, polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Aplicaciones Científicas De Investigación
2-Amino-5-(3-((4-(4-(2-(chloromethyl)-1,3-dioxolan-2-yl)butyl)phenyl)amino)propyl)-6-methylpyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 2-Amino-5-(3-((4-(4-(2-(chloromethyl)-1,3-dioxolan-2-yl)butyl)phenyl)amino)propyl)-6-methylpyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The specific pathways involved depend on the biological context and the nature of the target.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-5-chlorobenzophenone: A simpler compound with a similar amino and chloromethyl substitution pattern.
2-Amino-5-chloro-3-methylbenzoic acid: Shares the amino and chloromethyl groups but has a different core structure.
2-Amino-5-methylthiazole: Contains an amino and methyl group but has a thiazole ring instead of a pyrimidinone core.
Uniqueness
What sets 2-Amino-5-(3-((4-(4-(2-(chloromethyl)-1,3-dioxolan-2-yl)butyl)phenyl)amino)propyl)-6-methylpyrimidin-4(3H)-one apart is its complex structure, which combines multiple functional groups and a unique core. This complexity allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research.
Propiedades
Número CAS |
2499-42-5 |
|---|---|
Fórmula molecular |
C22H31ClN4O3 |
Peso molecular |
435.0 g/mol |
Nombre IUPAC |
2-amino-5-[3-[4-[4-[2-(chloromethyl)-1,3-dioxolan-2-yl]butyl]anilino]propyl]-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C22H31ClN4O3/c1-16-19(20(28)27-21(24)26-16)6-4-12-25-18-9-7-17(8-10-18)5-2-3-11-22(15-23)29-13-14-30-22/h7-10,25H,2-6,11-15H2,1H3,(H3,24,26,27,28) |
Clave InChI |
QPOFEIBHCNZBFU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)NC(=N1)N)CCCNC2=CC=C(C=C2)CCCCC3(OCCO3)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![9-Methyl-2-phenyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12924427.png)









![9-Bromo-7-methyl-2-(pyridin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12924501.png)
